molecular formula C18H12Br2N6OS B11265068 4-bromo-N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

4-bromo-N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B11265068
M. Wt: 520.2 g/mol
InChI Key: QSKKACVIVDUYGB-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of aromatic rings, heterocycles, and functional groups. Its full chemical name might be a mouthful, but let’s break it down:

    4-Bromo: Indicates a bromine atom substitution at the 4-position of the benzene ring.

    N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide: A complex structure comprising a benzamide core with various substituents.

Preparation Methods

Synthetic Routes:

  • Bromination of Diphenylamine: : Start with diphenylamine and brominate it using N-bromosuccinimide (NBS) to introduce the bromine atom at the benzylic position . The reaction proceeds as follows:

    NBSS+Br\text{NBS} \rightarrow \text{S}^{\cdot} + \text{Br} NBS→S⋅+Br

    S+C6H5CH2CH2H3SH+C6H5CH()CH2CH3\text{S}^{\cdot} + \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{H}_3 \rightarrow \text{SH} + \text{C}_6\text{H}_5\text{CH}(\cdot)\text{CH}_2\text{CH}_3 S⋅+C6​H5​CH2​CH2​H3​→SH+C6​H5​CH(⋅)CH2​CH3​

  • Amidation: : React the resulting benzylic bromide with an appropriate amine (e.g., aniline) to form the benzamide structure.

Chemical Reactions Analysis

Reactions:

    Substitution Reactions: The bromine atom at the benzylic position makes this compound susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group in the benzamide can yield the corresponding amine.

    Oxidation: Oxidation of the thiazole ring could lead to various products.

Common Reagents and Conditions:

    NBS: Used for bromination.

    Hydrogenation Catalysts: For reduction.

    Oxidizing Agents: For oxidation.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Potential as a drug candidate due to its diverse reactivity.

    Biological Studies: Investigating its effects on cellular pathways.

    Materials Science: As a building block for functional materials.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with specific molecular targets, influencing cellular processes.

Properties

Molecular Formula

C18H12Br2N6OS

Molecular Weight

520.2 g/mol

IUPAC Name

4-bromo-N-[3-[1-(4-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C18H12Br2N6OS/c1-10-15(23-25-26(10)14-8-6-13(20)7-9-14)16-21-18(28-24-16)22-17(27)11-2-4-12(19)5-3-11/h2-9H,1H3,(H,21,22,24,27)

InChI Key

QSKKACVIVDUYGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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